molecular formula C19H16ClN3O2S B6523561 N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 933228-16-1

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B6523561
CAS No.: 933228-16-1
M. Wt: 385.9 g/mol
InChI Key: FPKRMNHLVOCKPH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is an acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the nitrogen atom and a sulfanyl-linked 6-phenylpyrimidin-4-yl moiety. This structure combines aromatic and heterocyclic components, which are critical for modulating biological activity and physicochemical properties. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and electronic effects, while the pyrimidine ring with a phenyl group may facilitate π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-17-8-7-14(20)9-16(17)23-18(24)11-26-19-10-15(21-12-22-19)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKRMNHLVOCKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenylpyrimidinyl intermediate: This can be achieved through the reaction of appropriate pyrimidine derivatives with phenyl-containing reagents under controlled conditions.

    Introduction of the sulfanyl group: The phenylpyrimidinyl intermediate can be reacted with a thiol reagent to introduce the sulfanyl group.

    Coupling with the chloro-methoxyphenyl acetamide: The final step involves coupling the sulfanyl intermediate with a chloro-methoxyphenyl acetamide derivative under suitable conditions, such as the presence of a base or a coupling agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles for substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as:

Reaction TypePotential Products
OxidationCarboxylic acids
ReductionAlcohols, amines
SubstitutionDiverse derivatives

This versatility makes it an essential compound for researchers developing new synthetic pathways.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential pharmaceutical agent. Its mechanism of action is hypothesized to involve inhibition of specific pathways relevant to disease processes.

Pharmacological Insights:
Research indicates that compounds with similar structures can act as dual inhibitors of critical biological pathways involved in inflammation and cancer progression . This suggests that further investigation into this compound could yield significant medicinal applications.

Industry

In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions. Its ability to facilitate various chemical transformations can be advantageous in manufacturing processes requiring specific catalytic properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can play a crucial role in binding to the target site, while the phenylpyrimidinyl and chloro-methoxyphenyl groups may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The target compound’s key structural elements include:

  • Arylacetamide backbone : The 5-chloro-2-methoxyphenyl group distinguishes it from other acetamides with simpler or differently substituted aryl groups.
  • Pyrimidine-sulfanyl linkage: The 6-phenylpyrimidin-4-yl group contrasts with other heterocycles like oxadiazole or thiazolidinone in similar compounds.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Heterocyclic System R Group on Acetamide Key Substituents Molecular Weight (g/mol)
Target Compound 6-Phenylpyrimidin-4-yl 5-Chloro-2-methoxyphenyl Cl, OMe, Ph ~433.9*
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazol-2-yl 5-Chloro-2-methylphenyl Cl, Me 428.5
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidin-2-yl 4-Methylpyridin-2-yl Me ~318.4*
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidin-2-yl 4-Chlorophenyl Cl, NH₂ ~351.8*

*Calculated based on molecular formulas.

Key Takeaways

  • Structural Uniqueness: The target compound’s 6-phenylpyrimidine and 5-chloro-2-methoxyphenyl groups differentiate it from oxadiazole or aminopyrimidine-based analogues.
  • Activity Potential: Based on analogues, the compound may exhibit LOX or enzyme inhibitory activity, but empirical validation is needed.
  • Synthetic Feasibility : Established S-alkylation methods are applicable, but optimization may be required for bulky substituents.

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